molecular formula C12H17BrO3 B055460 1-Bromo-4-(2,2-diethoxyethoxy)benzene CAS No. 112598-18-2

1-Bromo-4-(2,2-diethoxyethoxy)benzene

Cat. No. B055460
M. Wt: 289.16 g/mol
InChI Key: QTHRIWLHZBCGOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated benzene derivatives often involves multistep chemical reactions. For instance, the total synthesis of a biologically active, naturally occurring brominated compound started from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). Another example includes the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction, highlighting the utility of brominated benzene derivatives in synthesizing compounds with specific electronic and structural properties (Liang Zuo-qi, 2015).

Molecular Structure Analysis

Molecular structure analyses of bromobenzene derivatives reveal insights into their stereochemistry and crystal packing. For example, studies on various bromobenzene derivatives demonstrate diverse packing motifs and structural features such as C–Br...π(arene), C–H...Br, and Br...Br interactions (Jones et al., 2012). These interactions play a crucial role in determining the physical properties and reactivity of these compounds.

Chemical Reactions and Properties

Bromobenzene derivatives undergo various chemical reactions, including nucleophilic substitution, due to the presence of a bromine atom, making them valuable in organic synthesis. For instance, the preparation of bromo-, boryl-, and stannyl-functionalized benzene derivatives showcases the versatility of bromobenzene compounds in creating functional materials for chemical synthesis (Reus et al., 2012).

Scientific Research Applications

  • Synthesis and Fluorescence Properties:

    • A derivative of 1-Bromo-4-(2,2-diethoxyethoxy)benzene was synthesized and studied for its photoluminescence properties, showing potential for applications in materials science and fluorescence studies (Liang Zuo-qi, 2015).
  • Synthesis of Isoindoles:

    • This compound was used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its utility in the production of complex organic molecules (Minami Kuroda & K. Kobayashi, 2015).
  • Anti-inflammatory Properties:

    • Derivatives of 1-Bromo-4-(2,2-diethoxyethoxy)benzene exhibited anti-inflammatory properties, suggesting its potential in medicinal chemistry (V. Daukšas et al., 1994).
  • Aryne Route to Naphthalenes:

  • Carbohydrate Synthesis:

    • It played a role in the synthesis of chiral 1-halo-1-bromo compounds from carbohydrates, useful in organic synthesis (Concepción C. González et al., 2003).
  • Ring Halogenation:

  • Synthesis of Natural Products:

    • Involved in the total synthesis of biologically active natural products, indicating its importance in natural product synthesis (Yusuf Akbaba et al., 2010).
  • Self-Assembly Studies:

    • Bromobenzene derivatives, including this compound, were studied for their self-assembly properties on surfaces, relevant for material science and nanotechnology (Yi-Jie Li et al., 2012).

Safety And Hazards

Sigma-Aldrich provides 1-Bromo-4-(2,2-diethoxyethoxy)benzene “as-is” and makes no representation or warranty with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-bromo-4-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHRIWLHZBCGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378739
Record name 1-bromo-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2,2-diethoxyethoxy)benzene

CAS RN

112598-18-2
Record name 1-bromo-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Dao-Huy - 2018 - scholar.archive.org
Front Matter i Table of Contents i Acknowledgements vi Abstract vii General schemes ix All compounds prepared in this thesis are numbered in bold Arabic numerals. Compounds …
Number of citations: 2 scholar.archive.org

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